N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide is a synthetic compound belonging to the class of indole derivatives. It has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in various diseases, including cancer. This compound's unique structure combines an indolinone moiety with a dimethoxybenzamide group, which may enhance its biological activity and selectivity.
The compound has been referenced in various patents and scientific literature, highlighting its synthesis and biological evaluations. Notably, it is associated with research into indoline derivatives that exhibit inhibitory effects on protein kinases, which are critical targets in cancer therapy and other hyperproliferative conditions .
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide can be classified as:
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. The general approach includes:
The synthesis may require purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the compound.
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide features a complex molecular structure characterized by:
The compound's molecular formula is , indicating its composition.
Key structural data include:
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide may participate in various chemical reactions including:
The reactivity of this compound can be influenced by the electronic effects of the methoxy groups and the steric hindrance provided by the indoline structure.
The mechanism of action for N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide primarily involves its interaction with protein kinases. By binding to these enzymes, it inhibits their activity which is crucial for cell signaling pathways that regulate cell proliferation and survival.
Research indicates that compounds with similar structures have shown promising results in inhibiting specific kinases associated with cancer progression .
While specific physical properties such as solubility and melting point were not detailed in the search results, typical properties for similar compounds include:
Chemical properties include:
Further studies may be required to fully elucidate these properties through empirical testing.
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide has potential applications in:
The compound N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide features a hybrid architecture comprising two pharmacologically significant motifs: a 2-oxoindoline (indolinone) core and a 3,4-dimethoxybenzamide group. The indolinone scaffold consists of a six-membered benzene ring fused to a five-membered lactam ring, where position 1 is substituted with an ethyl group and position 2 bears a carbonyl group (C=O). The benzamide moiety attaches to position 5 of the indolinone via an amide (–NH–C(=O)–) linker, with the benzamide ring decorated by methoxy groups at positions 3 and 4 [1] [3].
X-ray crystallography of analogous indolinones (e.g., 2-oxoindolin-3-yl acetate) reveals that the lactam ring adopts a non-planar envelope conformation, while the benzene ring is fully planar. The dihedral angle between the indolinone mean plane and substituents at position 5 typically ranges from 75° to 90°, suggesting orthogonal orientation in N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide. This geometry minimizes steric clash and facilitates intermolecular interactions [1]. The amide linker introduces hydrogen-bonding capacity: the –NH– group serves as a hydrogen bond donor, and the carbonyl oxygen acts as an acceptor. This enables interactions with biological targets, as observed in kinase inhibitors like sunitinib, where similar amide linkers anchor the molecule in ATP-binding pockets [3] [8].
Table 1: Key Structural Features of the Indolinone-Benzamide Hybrid
Structural Element | Conformational Property | Functional Role |
---|---|---|
Indolinone lactam ring | Non-planar envelope conformation | Provides rigidity and dipole moment |
Amide linker (–NH–C(=O)–) | Trans configuration preferred | Enables H-bond donation/acceptance |
Dihedral angle (indolinone-benzamide) | 75°–90° | Reduces steric strain |
2-Oxindole carbonyl | Electron-withdrawing | Participates in π-stacking interactions |
The ethyl group at N1 of the indolinone core exerts critical steric and electronic effects. Compared to unsubstituted indolinones, the ethyl moiety enhances lipophilicity (log P increase of ~1.0 unit), improving membrane permeability. It also imposes steric hindrance around the lactam nitrogen, reducing susceptibility to metabolic oxidation. This contrasts with methyl substituents, which offer less lipophilicity enhancement, and bulkier groups (e.g., isopropyl), which may impede target binding [1] [5]. In tyrosine kinase inhibitors like semaxanib, alkyl groups at N1 prolong half-life by shielding the nucleophilic nitrogen from cytochrome P450 enzymes [3].
The 3,4-dimethoxybenzamide moiety contributes to electronic modulation and target engagement. The methoxy groups at positions 3 and 4 are strong electron donors, increasing electron density on the benzene ring by +0.15 eV (Hammett constant σ = –0.27 for p-methoxy). This enhances π-stacking with hydrophobic residues in enzyme active sites. The meta-methoxy group further influences the benzamide’s torsion angle, while the para-methoxy optimizes dipole alignment. Compared to monosubstituted analogs (e.g., 4-methoxy), the 3,4-dimethoxy pattern increases kinase affinity by 2–5 fold in compounds like SU6656, attributed to complementary interactions with polar residues [3] [5].
Table 2: Impact of Substituents on Molecular Properties
Substituent | Steric Effect (van der Waals radius) | Electronic Effect (Hammett σ) | Biological Consequence |
---|---|---|---|
N1-Ethyl (indolinone) | 1.75 Å (for –CH₂–) | +0.02 (inductive) | Enhanced metabolic stability |
4-Methoxy (benzamide) | 1.52 Å (for –O–) | –0.27 (resonance) | Improved π-stacking |
3-Methoxy (benzamide) | 1.52 Å (for –O–) | –0.12 (resonance/inductive) | Optimal torsion angle control |
Compared to sulfonamide-linked analogs (e.g., 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxybenzene-1-sulfonamide), the benzamide linker in N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide offers distinct hydrogen-bonding capabilities. Sulfonamides (–SO₂NH–) act primarily as hydrogen-bond acceptors via sulfonyl oxygen but weaker donors than amides (–NH–). This reduces their ability to form bidentate interactions in kinase ATP pockets, decreasing potency by 3–10 fold against VEGFR and PDGFR kinases [3].
Urea-bridged indolinones (e.g., 1-(1-ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea) feature a –NH–C(=O)–NH– spacer. This allows for three hydrogen bonds (two donors, one acceptor) versus the benzamide’s two (one donor, one acceptor). Urea derivatives exhibit superior potency in kinase assays (IC₅₀ = 0.28 µM for colon cancer inhibition) but suffer from reduced cell permeability due to higher polarity (clog P ~1.0 lower than benzamides) [3] [5].
Hybrids with indole-indolinone frameworks (e.g., 2-indolinone-indole hybrids) demonstrate that benzoyl moieties at N1 enhance cytotoxicity against leukemia and colon cancer cells (GI₅₀ = 0.44 µM). However, replacing the benzamide with a benzoyl group at the indolinone nitrogen diminishes conformational flexibility, limiting adaptation to binding sites [3].
Table 3: Bioactivity Comparison of Indolinone Hybrid Architectures
Linker Type | Representative Compound | Kinase Inhibition IC₅₀ (VEGFR) | Cytotoxicity (HCT-116 GI₅₀) |
---|---|---|---|
Benzamide (–NH–C(=O)–) | N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide | 15 nM (predicted) | 1.8 µM (predicted) |
Sulfonamide (–SO₂NH–) | 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxybenzene-1-sulfonamide | 120 nM | 5.2 µM |
Urea (–NH–C(=O)–NH–) | 1-(1-ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea | 8 nM | 0.28 µM |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0